

# An In-depth Technical Guide to the Chemical Properties of m-PEG3-CH<sub>2</sub>CH<sub>2</sub>COOH

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## Compound of Interest

Compound Name: *m*-PEG3-CH<sub>2</sub>CH<sub>2</sub>COOH

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## Abstract

**m-PEG3-CH<sub>2</sub>CH<sub>2</sub>COOH**, with the IUPAC name 3-[2-(2-methoxyethoxy)ethoxy]propanoic acid, is a discrete polyethylene glycol (PEG) derivative that plays a pivotal role in modern drug development. Its heterobifunctional nature, featuring a terminal methoxy group and a carboxylic acid, combined with a hydrophilic three-unit PEG spacer, makes it an invaluable tool in the construction of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG linker enhances the solubility and pharmacokinetic properties of the conjugated molecules.<sup>[1]</sup> This guide provides a comprehensive overview of the chemical properties of **m-PEG3-CH<sub>2</sub>CH<sub>2</sub>COOH**, detailed experimental protocols for their determination, and a practical example of its application in the synthesis of a PROTAC, complete with a visual workflow.

## Core Chemical Properties

The fundamental chemical properties of **m-PEG3-CH<sub>2</sub>CH<sub>2</sub>COOH** are summarized in the table below. These properties are crucial for its application in bioconjugation and drug delivery, influencing its reactivity, solubility, and overall performance in biological systems.

Property	Value	Source
IUPAC Name	3-[2-(2-methoxyethoxy)ethoxy]propanoic acid	<a href="#">[2]</a> <a href="#">[3]</a>
Synonyms	m-PEG3-acid, m-PEG2-CH <sub>2</sub> CH <sub>2</sub> COOH, MeO-PEG3-COOH	<a href="#">[2]</a>
CAS Number	209542-49-4	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O <sub>5</sub>	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	192.21 g/mol	<a href="#">[2]</a>
Appearance	Colorless to pale-yellow liquid or semi-solid	<a href="#">[3]</a>
Predicted pKa	4.28 ± 0.10	

## Solubility Profile

The solubility of **m-PEG3-CH<sub>2</sub>CH<sub>2</sub>COOH** is a key attribute, largely dictated by its hydrophilic PEG chain. This property is often conferred to the larger biomolecules to which it is conjugated, mitigating aggregation and improving bioavailability.

Solvent	Qualitative Solubility	Rationale
Water	Soluble	The hydrophilic PEG chain enhances solubility in aqueous media. <sup>[1]</sup>
Phosphate-Buffered Saline (PBS)	Soluble	Expected to be soluble due to its aqueous nature.
Dimethyl Sulfoxide (DMSO)	Soluble	A common polar aprotic solvent for a wide range of organic compounds.
Dichloromethane (DCM)	Soluble	A common organic solvent.
Dimethylformamide (DMF)	Soluble	A common polar aprotic solvent.
Ethanol	Soluble	PEGs are generally soluble in alcohols.
Diethyl Ether	Slightly Soluble / Insoluble	PEGs have limited solubility in ether. <sup>[1]</sup>
Hexanes	Insoluble	As a non-polar aliphatic hydrocarbon, it is unlikely to dissolve the polar PEG linker. <sup>[1]</sup>

Quantitative solubility data for **m-PEG3-CH<sub>2</sub>CH<sub>2</sub>COOH** is not extensively published. For specific applications, experimental determination is recommended.

## Reactivity and Stability

The reactivity of **m-PEG3-CH<sub>2</sub>CH<sub>2</sub>COOH** is centered around its terminal carboxylic acid group. This functional group can be activated to readily react with primary amines to form stable amide bonds, a cornerstone of its utility in bioconjugation.

The stability of PEG compounds can be influenced by factors such as pH and temperature. The ester linkages that can be formed with the carboxylic acid are susceptible to hydrolysis,

particularly under acidic or basic conditions.[5]

## Experimental Protocols

### Determination of Equilibrium Solubility (Shake-Flask Method)

This method is a widely accepted technique for determining the equilibrium solubility of a compound.[6]

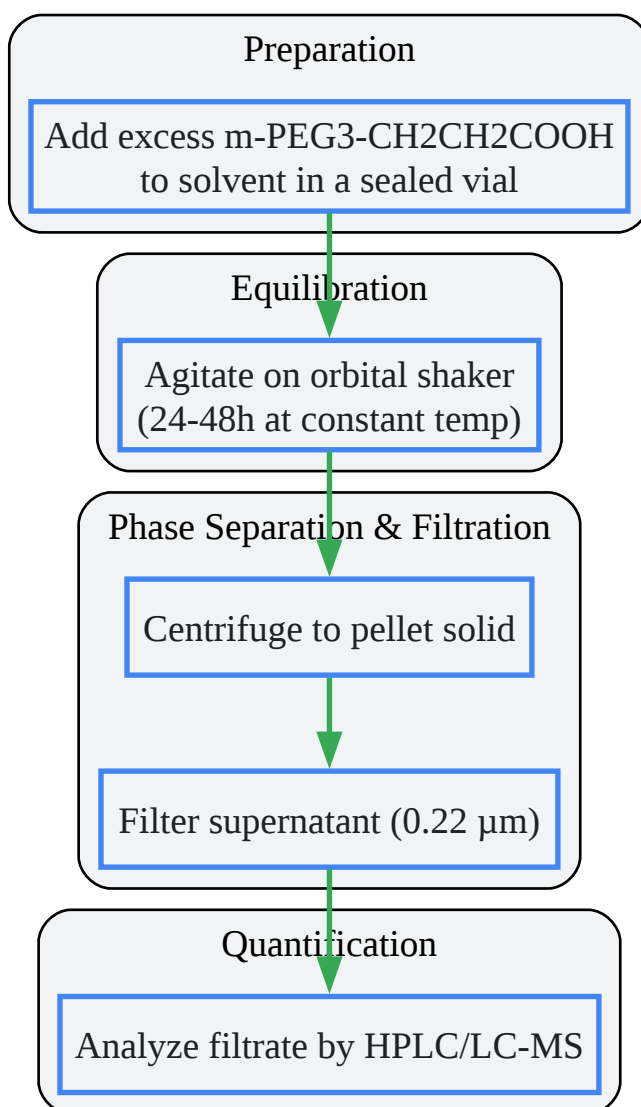
Materials and Equipment:

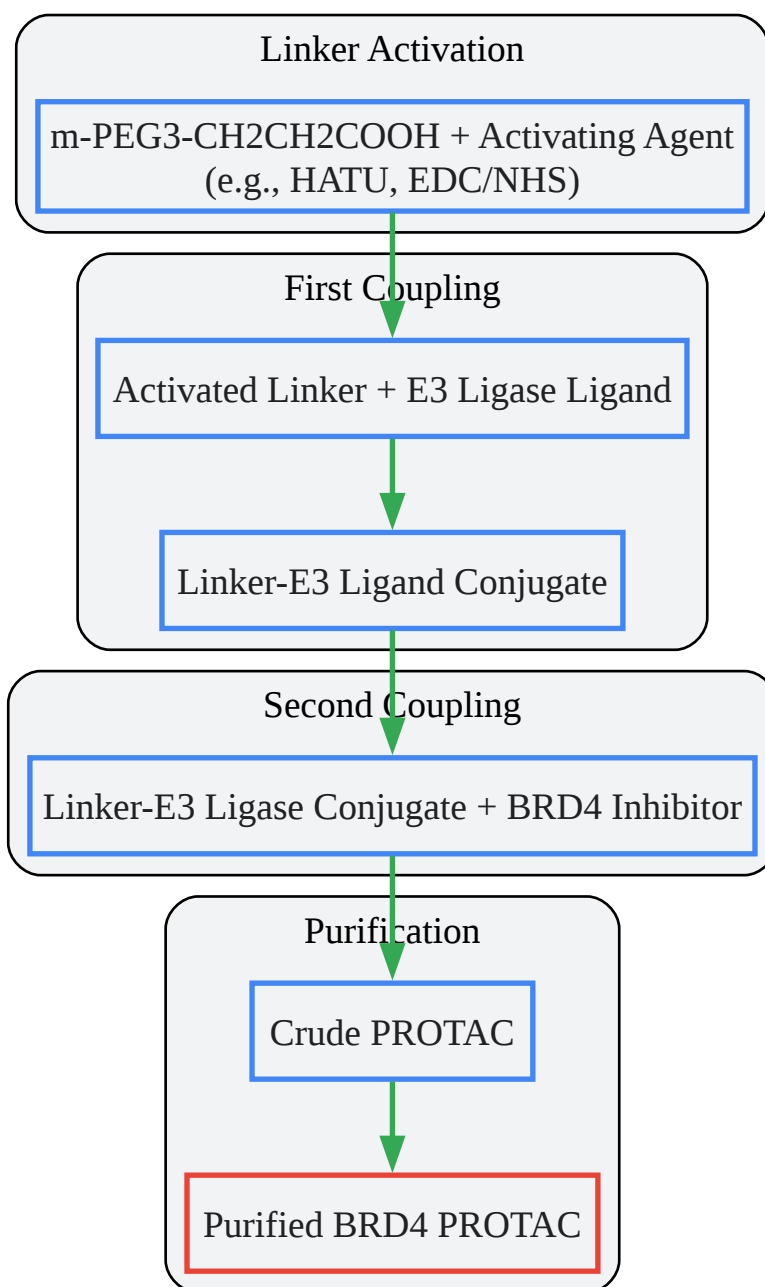
- **m-PEG3-CH<sub>2</sub>CH<sub>2</sub>COOH**
- Selected solvents (e.g., water, PBS, ethanol)
- Sealed containers (e.g., scintillation vials)
- Orbital shaker with temperature control
- Analytical balance
- Centrifuge
- Syringes and 0.22 µm syringe filters
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

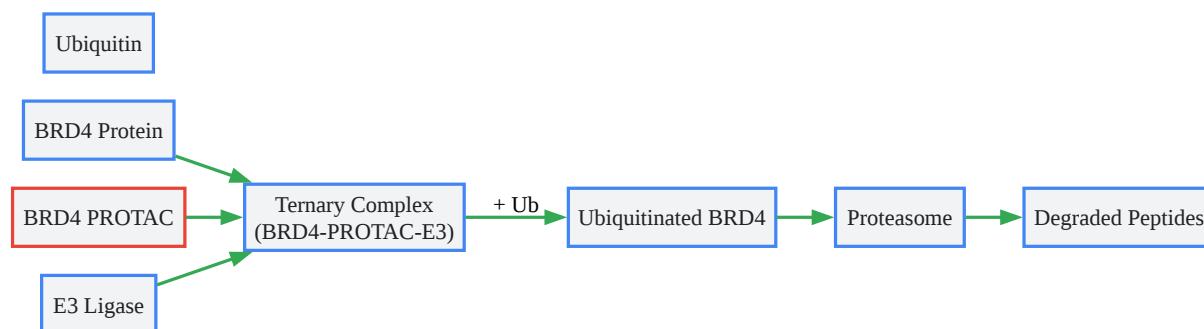
Procedure:

- Preparation: Add an excess amount of **m-PEG3-CH<sub>2</sub>CH<sub>2</sub>COOH** to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[6]
- Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[6]

- Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[\[6\]](#)
- Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22  $\mu\text{m}$  syringe filter to remove any remaining solid particles.[\[6\]](#)
- Quantification: Analyze the clear filtrate using a validated analytical method to determine the concentration of **m-PEG3-CH<sub>2</sub>CH<sub>2</sub>COOH**.[\[6\]](#)







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